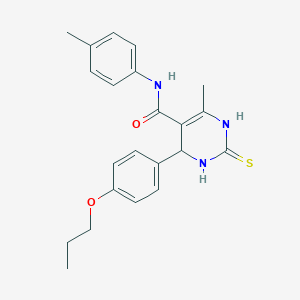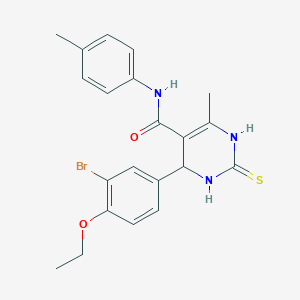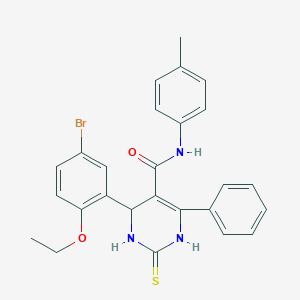![molecular formula C21H23N3O4S B306244 ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306244.png)
ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolidinedione derivative, which is known for its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
Mécanisme D'action
The mechanism of action of ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate involves the activation of PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. When PPARγ is activated, it promotes the uptake and utilization of glucose and fatty acids, which helps to reduce blood glucose and lipid levels.
Biochemical and Physiological Effects:
Ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate has been shown to have various biochemical and physiological effects. This compound has been shown to improve insulin sensitivity, reduce inflammation, and promote weight loss. Additionally, this compound has been shown to have neuroprotective effects, which may have potential applications in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate in lab experiments is its ability to activate PPARγ, which is a well-studied nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. However, one of the limitations of using this compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate. One potential direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in treating metabolic disorders, such as type 2 diabetes and obesity. Additionally, further research is needed to better understand the potential off-target effects of this compound and how they may impact experimental results.
Méthodes De Synthèse
Ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate can be synthesized through a multi-step process that involves the condensation of various starting materials. One of the most commonly used methods for synthesizing this compound is the Knoevenagel condensation, which involves the reaction of an aldehyde with a malononitrile derivative in the presence of a base.
Applications De Recherche Scientifique
Ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate has been extensively studied for its potential applications in scientific research. This compound has been shown to activate PPARγ, which is known to play a crucial role in regulating glucose and lipid metabolism. As a result, this compound has been investigated for its potential use in treating various metabolic disorders, such as type 2 diabetes and obesity.
Propriétés
Nom du produit |
ethyl 2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate |
|---|---|
Formule moléculaire |
C21H23N3O4S |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
ethyl 2-[(5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C21H23N3O4S/c1-6-28-20(26)15(5)24-19(25)17(29-21(24)27)11-16-10-13(3)23(14(16)4)18-9-12(2)7-8-22-18/h7-11,15H,6H2,1-5H3/b17-11+ |
Clé InChI |
IEVOVCUIGLZUKK-GZTJUZNOSA-N |
SMILES isomérique |
CCOC(=O)C(C)N1C(=O)/C(=C\C2=C(N(C(=C2)C)C3=NC=CC(=C3)C)C)/SC1=O |
SMILES |
CCOC(=O)C(C)N1C(=O)C(=CC2=C(N(C(=C2)C)C3=NC=CC(=C3)C)C)SC1=O |
SMILES canonique |
CCOC(=O)C(C)N1C(=O)C(=CC2=C(N(C(=C2)C)C3=NC=CC(=C3)C)C)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)





![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)

![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![3-(2-Fluorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B306178.png)
![4-Chloro-3-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B306179.png)
![(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306180.png)
![N-(2,4-dimethylphenyl)-2-{5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306183.png)
![3-Benzyl-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306184.png)